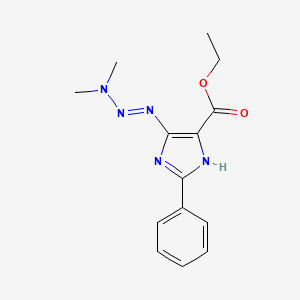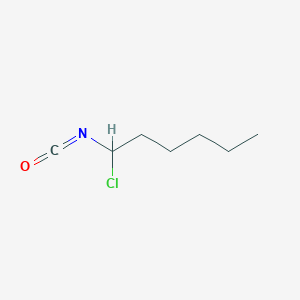
1-Chloro-1-isocyanatohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-isocyanatohexane is an organic compound with the molecular formula C7H12ClNO It contains a chloro group and an isocyanate group attached to a hexane chain
Preparation Methods
1-Chloro-1-isocyanatohexane can be synthesized through several methods. One common synthetic route involves the reaction of hexylamine with phosgene, followed by chlorination. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes using appropriate catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Chloro-1-isocyanatohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Common reagents and conditions used in these reactions include bases, acids, and catalysts to facilitate the desired transformations
Scientific Research Applications
1-Chloro-1-isocyanatohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Mechanism of Action
The mechanism of action of 1-Chloro-1-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is utilized in various applications, including the modification of biomolecules and the synthesis of polymers .
Comparison with Similar Compounds
1-Chloro-1-isocyanatohexane can be compared with other similar compounds, such as:
1-Chloro-1-isocyanatopentane: Similar structure but with a shorter carbon chain.
1-Chloro-1-isocyanatoheptane: Similar structure but with a longer carbon chain.
1-Bromo-1-isocyanatohexane: Similar structure but with a bromo group instead of a chloro group. The uniqueness of this compound lies in its specific reactivity and the balance between the chloro and isocyanate groups, which makes it suitable for a wide range of applications
Properties
CAS No. |
50851-59-7 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-chloro-1-isocyanatohexane |
InChI |
InChI=1S/C7H12ClNO/c1-2-3-4-5-7(8)9-6-10/h7H,2-5H2,1H3 |
InChI Key |
PLWXBBQNTXDVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


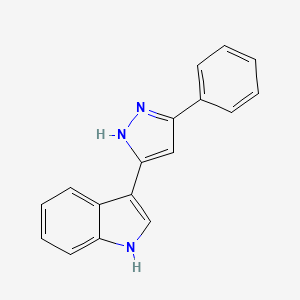
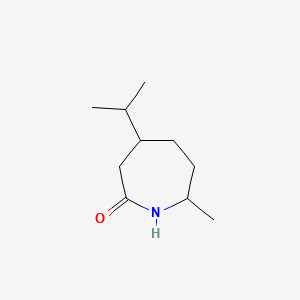
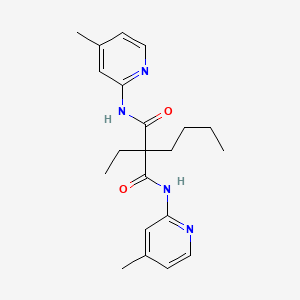
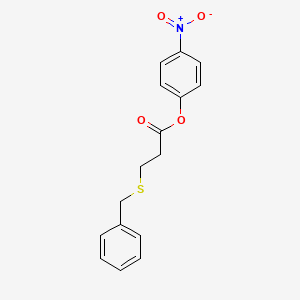
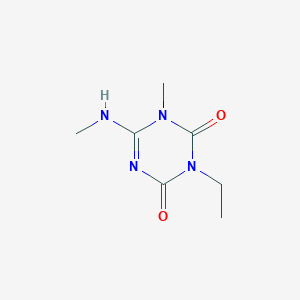
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
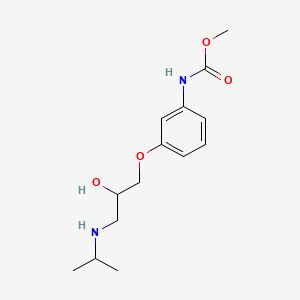
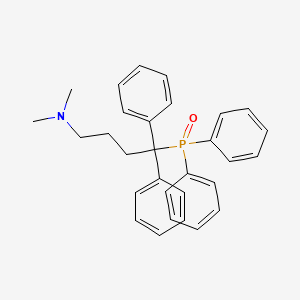
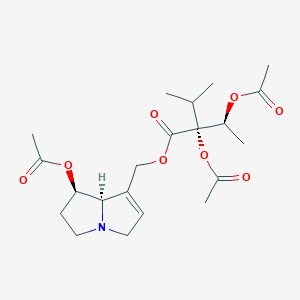
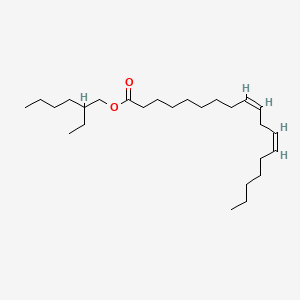
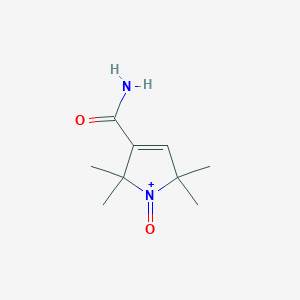
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
